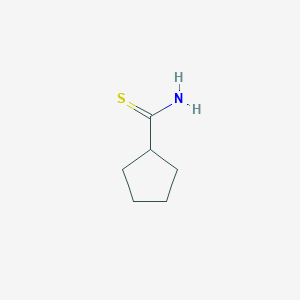

Cyclopentanecarbothioamide

Description

BenchChem offers high-quality Cyclopentanecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclopentanecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopentanecarbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NS/c7-6(8)5-3-1-2-4-5/h5H,1-4H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJWCBZIJPAIHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50622837 | |

| Record name | Cyclopentanecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42202-73-3 | |

| Record name | Cyclopentanecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50622837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cyclopentanecarbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Novel Synthesis Methods for Cyclopentanecarbothioamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopentanecarbothioamide, a sulfur analog of cyclopentanecarboxamide, represents a valuable building block in medicinal chemistry and organic synthesis. The thioamide functional group is a key structural motif in various biologically active compounds, including enzyme inhibitors and therapeutic agents. Its unique electronic and steric properties, compared to its amide counterpart, can lead to enhanced biological activity, improved metabolic stability, and novel pharmacological profiles. This guide provides a comprehensive overview of both traditional and novel synthetic routes to Cyclopentanecarbothioamide, with a focus on methodologies that offer improved yields, milder reaction conditions, and greater substrate scope. We will delve into the mechanistic underpinnings of these transformations and provide detailed experimental protocols to enable their practical application in the laboratory.

I. Synthesis via Thionation of Cyclopentanecarboxamide

The most direct and widely employed method for the synthesis of thioamides is the thionation of the corresponding amide.[1] This approach involves the replacement of the carbonyl oxygen with a sulfur atom using a variety of thionating agents.

A. Lawesson's Reagent: The Gold Standard

Lawesson's reagent (LR), 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a powerful and versatile thionating agent for a wide range of carbonyl compounds, including amides.[2][3][4] The reaction proceeds through a four-membered ring intermediate, leading to the formation of the desired thioamide and a stable phosphorus-oxygen byproduct.[5][6]

Mechanism of Thionation using Lawesson's Reagent:

The reaction mechanism involves the initial reaction of the carbonyl oxygen of the amide with the Lawesson's reagent to form a thiaoxaphosphetane intermediate. This intermediate then undergoes a cycloreversion to yield the thioamide and a stable byproduct.[5][6]

Figure 1: General workflow for the thionation of Cyclopentanecarboxamide using Lawesson's Reagent.

Advantages of Lawesson's Reagent:

-

High yields for a broad range of amides.[7]

-

Relatively mild reaction conditions compared to other thionating agents like phosphorus pentasulfide.[4]

Disadvantages of Lawesson's Reagent:

-

The reagent and its byproducts can be difficult to remove from the reaction mixture, often requiring chromatographic purification.[8]

-

The reaction is typically carried out in high-boiling, non-polar solvents like toluene or xylene under reflux conditions.[6]

Experimental Protocol: Synthesis of Cyclopentanecarbothioamide using Lawesson's Reagent

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., Argon or Nitrogen), dissolve Cyclopentanecarboxamide (1.0 eq) in anhydrous toluene.

-

Reagent Addition: Add Lawesson's Reagent (0.5 - 0.6 eq) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 110-140 °C) and monitor the progress of the reaction using Thin Layer Chromatography (TLC).[6]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. The solvent can be removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.

B. Other Thionating Agents

While Lawesson's reagent is highly effective, other reagents have been developed to address some of its limitations.

-

Phosphorus Pentasulfide (P₄S₁₀): This is a classical and powerful thionating agent, but it often requires harsh reaction conditions and can lead to lower yields and more side products compared to Lawesson's reagent.[5]

-

Davy and Heimgartner Reagents: These are alternative phosphorus- and sulfur-containing reagents that can offer different reactivity profiles and may be advantageous for specific substrates.[5]

-

P₄S₁₀/Hexamethyldisiloxane (HMDSO): This combination provides an efficient method for thionation where the byproducts can be removed by a simple hydrolytic workup, avoiding the need for chromatography.[8]

Table 1: Comparison of Common Thionating Agents

| Reagent | Advantages | Disadvantages |

| Lawesson's Reagent | High yields, mild conditions.[4][7] | Difficult to remove byproducts.[8] |

| Phosphorus Pentasulfide | Powerful reagent. | Harsh conditions, lower yields.[5] |

| P₄S₁₀/HMDSO | Easy byproduct removal.[8] | May require optimization for specific substrates. |

II. Synthesis from Cyclopentanecarbonitrile

An alternative and increasingly popular approach to thioamides involves the direct conversion of nitriles. This method is particularly attractive as nitriles are often readily available starting materials.

A. Addition of Hydrogen Sulfide (H₂S)

The direct addition of hydrogen sulfide to a nitrile is a fundamental method for the synthesis of primary thioamides.[9]

Challenges with Gaseous H₂S: The use of gaseous hydrogen sulfide presents significant safety and handling challenges due to its high toxicity and unpleasant odor. Consequently, numerous methods have been developed to utilize H₂S surrogates or in situ generation techniques.

B. Novel Methods Avoiding Gaseous H₂S

Recent advancements have focused on developing safer and more convenient protocols for the synthesis of thioamides from nitriles.

1. Anion-Exchange Resin Catalyzed Addition of H₂S

A novel method utilizes an anion-exchange resin in its hydrosulfide form (SH⁻) to catalyze the addition of gaseous hydrogen sulfide to nitriles at room temperature and atmospheric pressure.[9][10] This approach offers mild reaction conditions and a simple work-up procedure.[9]

Mechanism of Anion-Exchange Resin Catalyzed Synthesis:

The SH⁻ form of the anion-exchange resin acts as a solid-supported base, activating the hydrogen sulfide and facilitating its nucleophilic attack on the nitrile carbon.

Figure 2: Synthesis of Cyclopentanecarbothioamide from Cyclopentanecarbonitrile using an anion-exchange resin.

Experimental Protocol: Anion-Exchange Resin Catalyzed Synthesis

-

Resin Preparation: Prepare the SH⁻ form of an anion-exchange resin (e.g., Dowex 1X8) by standard procedures.

-

Reaction Setup: Add the freshly prepared resin to a solution of Cyclopentanecarbonitrile (5 mmol) in a mixture of methanol and water (3:2, 50 mL).[9]

-

H₂S Introduction: Gently bubble a slow stream of hydrogen sulfide gas through the stirred suspension at room temperature.[9]

-

Monitoring: Monitor the reaction progress by TLC.[9]

-

Work-up: Upon completion, filter off the resin and concentrate the filtrate. The crude product can be purified by crystallization or chromatography.

2. Sodium Hydrosulfide and Magnesium Chloride

A convenient and high-yielding method for the synthesis of aromatic primary thioamides from nitriles avoids the direct handling of gaseous H₂S by using sodium hydrosulfide (NaSH) in the presence of magnesium chloride (MgCl₂).[11][12] While this method is primarily reported for aromatic nitriles, its application to aliphatic nitriles like cyclopentanecarbonitrile warrants investigation.

Advantages:

-

Avoids the use of hazardous gaseous H₂S.[11]

-

High yields (80-99% for aromatic nitriles).[11]

-

Mild reaction conditions (room temperature).[11]

III. Multi-component Reactions: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful multi-component reaction for the synthesis of thioamides, typically involving a carbonyl compound, an amine, and elemental sulfur.[1][13][14] This one-pot approach offers high atom economy and can be adapted for the synthesis of a wide variety of thioamides.

A. Greener Approaches to the Willgerodt-Kindler Reaction

Recent research has focused on developing more environmentally friendly protocols for the Willgerodt-Kindler reaction.

-

Catalyst- and Solvent-Free Conditions: Aryl thioamides have been synthesized in good yields by heating an aldehyde, a secondary amine, and elemental sulfur at 100 °C without any catalyst or solvent.[15]

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Willgerodt-Kindler reaction, reducing reaction times from hours to minutes.[16]

-

Use of Green Solvents: Deep eutectic solvents and glycerol have been employed as biodegradable and efficient media for this reaction.[13][17]

General Scheme of the Willgerodt-Kindler Reaction:

Figure 3: A three-component Willgerodt-Kindler reaction for the synthesis of N-substituted Cyclopentanecarbothioamides.

Conclusion

The synthesis of Cyclopentanecarbothioamide can be achieved through several effective methodologies. The traditional thionation of the corresponding amide using Lawesson's reagent remains a reliable and high-yielding approach. However, for the synthesis of the primary thioamide, novel methods starting from cyclopentanecarbonitrile offer significant advantages in terms of safety and convenience by avoiding the use of gaseous hydrogen sulfide. Furthermore, the principles of the Willgerodt-Kindler reaction open up possibilities for the one-pot synthesis of N-substituted cyclopentanecarbothioamides under increasingly green and efficient conditions. The choice of the optimal synthetic route will depend on the availability of starting materials, the desired scale of the reaction, and the specific requirements for purity and yield. The continuous development of new reagents and methodologies promises to further expand the synthetic chemist's toolbox for accessing this important class of compounds.

References

-

Li, J., et al. Preparation of thioamides from alkyl bromides, nitriles, and hydrogen sulfide through a thio-Ritter-type reaction. Chemical Communications, 2020, 56(78), pp. 11653-11656. [Link]

-

Various Authors. General methods for synthesis of thioamides. ResearchGate. [Link]

-

Al-Adhami, M. A. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. Journal of Chemistry, 2013, Article ID 541808. [Link]

-

Orito, K., et al. Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. Synthetic Communications, 2006, 36(16), pp. 2321-2325. [Link]

-

Hansen, T. N., & Olsen, C. A. Contemporary Applications of Thioamides and Methods for their Synthesis. Chemical Society Reviews, 2021, 50(16), pp. 9146-9160. [Link]

-

Sun, H.-K., et al. A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Molecules, 2021, 26(22), 6985. [Link]

-

Naranjo-Castañeda, C., et al. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. Green Chemistry, 2024. [Link]

-

Das, S., et al. Synthesis of thioamides from aliphatic primary and secondary amines. ResearchGate. [Link]

-

Liboska, R., et al. Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. ResearchGate. [Link]

-

Orito, K., et al. Synthesis of Aromatic Thioamide from Nitrile Without Handling of Gaseous Hydrogen Sulfide. ResearchGate. [Link]

-

Organic Chemistry Portal. Lawesson's Reagent. [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thionation. [Link]

-

Hansen, T. N., & Olsen, C. A. Contemporary Applications of Thioamides and Methods for their Synthesis. ChemRxiv, 2021. [Link]

-

Organic Chemistry Portal. Thioamide synthesis by thioacylation. [Link]

-

Guesmi, S., et al. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. Molecules, 2023, 28(8), 3496. [Link]

- Beavon, D. K. Preparation of thioamides from amides.

-

Saha, R., et al. Synthesis of thioamides from aldehydes and amines. ResearchGate. [Link]

-

Guesmi, S., et al. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update. National Institutes of Health, 2023. [Link]

-

Sun, H.-K., et al. Mechanism of the thionation reaction using Lawesson's reagent (1). ResearchGate. [Link]

-

Curphey, T. J. Thionation with the Reagent Combination of Phosphorus Pentasulfide and Hexamethyldisiloxane. The Journal of Organic Chemistry, 2002, 67(18), pp. 6461-6473. [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lawesson's Reagent [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 8. audreyli.com [audreyli.com]

- 9. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update [mdpi.com]

- 16. Thioamide synthesis by thioacylation [organic-chemistry.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Cyclopentanecarbothioamide in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of cyclopentanecarbothioamide, a molecule of interest in contemporary drug discovery and organic synthesis. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document offers a deep dive into the theoretical principles governing its dissolution in various organic solvents. We present a detailed, field-proven experimental protocol for the accurate determination of cyclopentanecarbothioamide's solubility, leveraging the robust shake-flask method coupled with UV-Vis spectrophotometric analysis. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary to confidently assess and leverage the solubility profile of this important thioamide.

Introduction: The Significance of Solubility in the Scientific Lifecycle of Cyclopentanecarbothioamide

Cyclopentanecarbothioamide, with its distinct cyclopentyl ring and thioamide functional group, presents a unique set of physicochemical properties that are pivotal to its application in medicinal chemistry and materials science. The thioamide group, a bioisostere of the amide bond, is known to modulate the conformational rigidity and hydrogen-bonding capabilities of molecules, potentially enhancing their biological activity and stability.[1] However, these same features significantly influence its solubility, a parameter that dictates its journey from the reaction flask to a potential therapeutic agent.

A thorough understanding of cyclopentanecarbothioamide's solubility in a range of organic solvents is not merely an academic exercise; it is a cornerstone of its practical utility. In drug discovery, poor solubility can lead to unpredictable results in in vitro assays and hinder in vivo efficacy due to low bioavailability.[2] In process chemistry, solubility dictates the choice of solvents for synthesis, purification, and crystallization, directly impacting yield and purity. Therefore, the ability to accurately predict and experimentally determine the solubility of cyclopentanecarbothioamide is a critical skillset for any scientist working with this compound.

This guide moves beyond a simple listing of solvents. It aims to provide a mechanistic understanding of the solute-solvent interactions at play and to empower researchers with a reliable, step-by-step methodology for generating high-quality solubility data.

Theoretical Framework: Deconstructing the Solubility of a Thioamide

The adage "like dissolves like" provides a foundational, albeit simplified, model for predicting solubility.[3] For a molecule like cyclopentanecarbothioamide, a more nuanced understanding requires consideration of its specific structural features and their interplay with solvent properties.

The Role of the Thioamide Functional Group

The thioamide group (-C(=S)NH₂) is the primary determinant of cyclopentanecarbothioamide's polarity and hydrogen-bonding capacity. Unlike its amide analogue, the thioamide group exhibits distinct electronic and steric properties:

-

Hydrogen Bond Donor: The N-H protons of the thioamide are more acidic and, therefore, stronger hydrogen bond donors compared to those in amides.[4] This enhanced donor capacity favors interactions with solvents that are good hydrogen bond acceptors (e.g., ethers, ketones, and sulfoxides).

-

Hydrogen Bond Acceptor: The sulfur atom in the C=S bond is a weaker hydrogen bond acceptor than the oxygen atom in a C=O bond.[5] This is due to the lower electronegativity and greater polarizability of sulfur. Consequently, interactions with protic solvents that are strong hydrogen bond donors (e.g., alcohols) may be less favorable compared to amides.

-

Dipole Moment: Thioamides possess a significant dipole moment, contributing to their solubility in polar solvents.[6]

The Influence of the Cyclopentyl Moiety

The cyclopentyl group is a nonpolar, hydrophobic moiety. Its presence will generally enhance the solubility of cyclopentanecarbothioamide in nonpolar and weakly polar aprotic solvents such as alkanes, toluene, and dichloromethane.[7] The overall solubility in a given solvent will be a balance between the polar interactions of the thioamide group and the nonpolar interactions of the cyclopentyl ring.

Solvent Parameters and Their Predictive Power

To rationalize and predict solubility, it is instructive to consider the following solvent properties:

-

Polarity: Solvents can be broadly classified as polar or nonpolar. Polar solvents can be further divided into protic (containing O-H or N-H bonds) and aprotic (lacking such bonds). Cyclopentanecarbothioamide, with its polar thioamide group, is expected to be more soluble in polar organic solvents.[8]

-

Hydrogen Bonding Capacity: As discussed, the ability of a solvent to act as a hydrogen bond donor or acceptor is critical.

-

Dielectric Constant: This property reflects a solvent's ability to separate ions and solvate polar molecules. Solvents with higher dielectric constants are generally better at dissolving polar solutes.

The interplay of these factors suggests that cyclopentanecarbothioamide will exhibit favorable solubility in polar aprotic solvents like acetonitrile and dimethylformamide (DMF), where the strong hydrogen bond donor nature of the thioamide can interact with the solvent's acceptor sites without competition from solvent donor protons. Solubility in polar protic solvents like methanol and ethanol is also expected, though potentially to a lesser extent than in polar aprotic solvents due to the weaker acceptor capacity of the thioamide sulfur. Nonpolar solvents are anticipated to be poor solvents for this compound.

Experimental Determination of Solubility: A Validated Protocol

The following section details a robust and widely accepted methodology for determining the equilibrium solubility of cyclopentanecarbothioamide in various organic solvents: the shake-flask method.[9] This method, when coupled with a precise analytical technique like UV-Vis spectrophotometry, provides accurate and reproducible data.[10]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid compound in a chosen solvent for a sufficient period to allow the system to reach equilibrium.[11] At equilibrium, the solvent is saturated with the solute. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified. This concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Mandatory Visualization: Experimental Workflow

Caption: A flowchart of the shake-flask method for solubility determination.

Step-by-Step Methodology

Materials and Equipment:

-

Cyclopentanecarbothioamide (solid)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer and quartz cuvettes

Protocol:

-

Preparation of Calibration Curve: a. Prepare a stock solution of cyclopentanecarbothioamide of a known concentration in the solvent of interest. b. Perform a serial dilution to generate a series of standard solutions of decreasing concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).[12] d. Plot absorbance versus concentration to generate a calibration curve. The relationship should be linear, adhering to the Beer-Lambert law.[13]

-

Solubility Measurement: a. Add an excess amount of solid cyclopentanecarbothioamide to a pre-weighed vial. An amount that is visibly in excess after equilibration is sufficient. b. Add a known volume of the selected organic solvent to the vial. c. Seal the vial tightly to prevent solvent evaporation. d. Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.[14] e. After equilibration, visually confirm the presence of undissolved solid. f. Centrifuge the vial to pellet the excess solid. g. Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.[15] h. Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the calibration curve. i. Measure the absorbance of the diluted solution at λmax. j. Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution. k. Multiply by the dilution factor to determine the concentration of the saturated solution, which is the solubility.

Mandatory Visualization: Solute-Solvent Interactions

Caption: A diagram illustrating the primary solute-solvent interactions.

Data Presentation and Interpretation

Following the execution of the experimental protocol, the quantitative solubility data should be systematically organized for clarity and comparative analysis.

Tabulated Solubility Data

The results should be presented in a clear, tabular format. The following table is a template that researchers can populate with their experimentally determined values.

| Solvent | Solvent Type | Temperature (°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Dichloromethane | Nonpolar Aprotic | 25 | Experimental Value | Calculated Value |

| Toluene | Nonpolar Aprotic | 25 | Experimental Value | Calculated Value |

| Diethyl Ether | Weakly Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dimethylformamide (DMF) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

Note: The molecular weight of cyclopentanecarbothioamide is 129.23 g/mol .[16]

Discussion of Expected Trends

Based on the theoretical principles outlined in Section 2, we anticipate the following trends in the experimental data:

-

Highest Solubility: The highest solubility is expected in polar aprotic solvents such as DMSO and DMF. These solvents are strong hydrogen bond acceptors and can effectively solvate the polar thioamide group without the steric hindrance or competitive hydrogen bonding of protic solvents.

-

Moderate to Good Solubility: Polar aprotic solvents like acetonitrile and ethyl acetate, and polar protic solvents such as methanol and ethanol, are expected to be good solvents for cyclopentanecarbothioamide.

-

Low Solubility: Nonpolar solvents like toluene and weakly polar solvents like diethyl ether and dichloromethane are predicted to be poor solvents due to their inability to effectively solvate the polar thioamide functional group.

Any deviations from these expected trends can provide valuable insights into specific solute-solvent interactions that may be at play.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of cyclopentanecarbothioamide in organic solvents. By integrating theoretical principles with a detailed experimental protocol, we have aimed to equip researchers with the necessary tools to generate reliable solubility data. An accurate solubility profile is indispensable for the rational design of synthetic routes, purification strategies, and formulation development. The methodologies and insights presented herein are intended to facilitate the seamless progression of cyclopentanecarbothioamide through the various stages of research and development, ultimately unlocking its full scientific potential.

References

- Alemán, C. (Year). Strength of Amide-Thioamide Interactions. Journal of Physical Chemistry A.

- Chen, Y. C., et al. (Year). Hydrogen Bonding Abilities of Thioamide. The Journal of Physical Chemistry A.

- Padervand, M., & Elahifard, M. R. (2017). Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies. Journal of Solution Chemistry.

- Geist, B. J., et al. (2020). Unusual Directionality in Thioamide Hydrogen Bonds Can Stabilize β-Strands. ChemRxiv.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Geist, B. J., et al. (2020). Thioamides in C5 Hydrogen Bonds: Implications for Protein β-Strands.

- Gellman, S. H., et al. (2012). Using Thioamides to Site-Specifically Interrogate the Dynamics of Hydrogen Bond Formation in β-Sheet Folding. NIH Public Access.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences.

- ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Solubility of Things. (n.d.). Amides: Structure, Properties, and Reactions.

- University of Technology. (n.d.).

- ResearchGate. (2013, February 25). Stability of thioamides?

- Signature Lab Series. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- National Center for Biotechnology Information. (n.d.). Cyclopentanecarbothioamide. PubChem.

- Zenodo. (n.d.). Thioamides and Thioureas in Organic Synthesis.

- ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Amides.

- Impactfactor. (2025, September 25).

- Juniper Publishers. (2024, December 10).

- Chemistry Stack Exchange. (2020, July 10). Solubility of Amides.

- Benchchem. (n.d.). An In-depth Technical Guide to the Solubility and Stability of 6-Methylpicolinic Acid-thioamide.

- Raines, R. T., et al. (2013). n→π* Interactions of Amides and Thioamides: Implications for Protein Stability. Journal of the American Chemical Society.

- Gunanathan, C., et al. (2016). Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S)

- ChemRxiv. (2025, October 25). Accessing and Utilizing Thiols in Organic Chemistry.

- MDPI. (2016, October 18).

- MarChem. (n.d.). Cyclopentane - Solvent.

- ChemicalBook. (n.d.). 42202-73-3(CYCLOPENTANECARBOTHIOAMIDE) Product Description.

Sources

- 1. Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. chem.ws [chem.ws]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Using Thioamides to Site-Specifically Interrogate the Dynamics of Hydrogen Bond Formation in β-Sheet Folding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Cyclopentane - Solvent - MarChem [marchem.com.cn]

- 8. zenodo.org [zenodo.org]

- 9. scribd.com [scribd.com]

- 10. Development of a Spectrophotometric Method for the Measurement of Kinetic Solubility: Economical Approach to be Used in Pharmaceutical Companies - Padervand - Pharmaceutical Chemistry Journal [journal-vniispk.ru]

- 11. enamine.net [enamine.net]

- 12. researchgate.net [researchgate.net]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. bioassaysys.com [bioassaysys.com]

- 16. Cyclopentanecarbothioylazanium | C6H12NS+ | CID 144665581 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of Cyclopentanecarbothioamide

An In-Depth Technical Guide to the Spectroscopic Data of Cyclopentanecarbothioamide

This guide provides a detailed analysis of the expected spectroscopic data for Cyclopentanecarbothioamide. In the absence of comprehensive published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. The interpretations herein are grounded in fundamental spectroscopic principles and data from structurally analogous compounds, offering a robust framework for the characterization of this molecule.

Introduction to Cyclopentanecarbothioamide

Cyclopentanecarbothioamide is an organic compound featuring a cyclopentane ring attached to a primary thioamide functional group. Thioamides are important structural motifs in medicinal chemistry and are known isosteres of amides, offering altered physicochemical properties such as improved metabolic stability and receptor binding affinity. Accurate structural elucidation is paramount in the synthesis and application of such novel compounds, and a multi-technique spectroscopic approach is the cornerstone of this process. This guide will detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Cyclopentanecarbothioamide.

Caption: Predicted major fragmentation pathways for Cyclopentanecarbothioamide.

Experimental Protocols

To validate these predictions, the following standard operating procedures are recommended.

5.1. NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of Cyclopentanecarbothioamide in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

5.2. GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injection: 1 µL splitless injection at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 400.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of Cyclopentanecarbothioamide relies on the synergistic use of all three spectroscopic techniques.

Caption: Integrated workflow for structural elucidation.

Conclusion

This guide outlines the predicted ¹H NMR, ¹³C NMR, IR, and MS data for Cyclopentanecarbothioamide. The key identifying features are expected to be the highly deshielded thiocarbonyl signal in the ¹³C NMR spectrum, the characteristic thioamide bands in the IR spectrum, and a clear molecular ion peak in the mass spectrum with fragmentation patterns corresponding to the cyclopentyl and thioamide moieties. While these predictions provide a strong basis for characterization, experimental verification remains the gold standard.

References

-

Jensen, K. A., & Nielsen, P. H. (1966). Infrared Spectra of Thioamides and Selenoamides. Acta Chemica Scandinavica, 20, 597-629. [Link]

-

The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32. In Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. [Link]

-

Human Metabolome Database. ¹H NMR Spectrum of Cyclopentanone (HMDB0031407). [Link]

-

Mahanta, N., et al. (2020). Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. ACS Chemical Biology, 15(2), 293-313. [Link]

-

Al-Hourani, B. J., et al. (2022). Synthesis, spectral characterization, DFT calculations and investigation of anticancer properties of carbothioamide and metal complexes. Journal of the Iranian Chemical Society, 19(1), 1-16. [Link]

-

HNMR spectroscopy practical problems #Spectra of Cyclopentane. (2023, July 14). YouTube. [Link]

-

Wang, W., et al. (2019). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass spectrometry. Journal of Mass Spectrometry, 54(1), 45-55. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. Chemical shifts for ¹³C NMR peaks of cyclopentene (CP) and polypentenamer (PCP). [Link]

-

Human Metabolome Database. ¹H NMR Spectrum of 3-Methyl-1,2-cyclopentanedione (HMDB0031543). [Link]

-

UMass Chan Medical School. IR Group Frequencies. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of cyclopentane. [Link]

-

NIST WebBook. Cyclopentanecarboxamide, 3-hydroxy-, cis-. [Link]

-

Doc Brown's Chemistry. Mass spectrum of cyclopentane. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of cyclopentane. [Link]

-

Chemguide. Fragmentation patterns in the mass spectra of organic compounds. [Link]

-

MCC Organic Chemistry. Infrared Spectra of Some Common Functional Groups. [Link]

-

ResearchGate. Synthesis, spectral characterization, crystal structures, and DFT study of three new La(III) 2-amino-1-cyclopentene-1-carbodithioate complexes. [Link]

-

Shimadzu. (2019). Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer. [Link]

-

Zhang, C., et al. (2021). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. Organic Geochemistry, 152, 104169. [Link]

-

Ng, J., et al. (2010). Sequencing Cyclic Peptides by Multistage Mass Spectrometry. Journal of Computational Biology, 17(1), 1-13. [Link]

-

Chem Help ASAP. (2022, October 7). sample ¹³C NMR spectra of compounds with common functional groups. YouTube. [Link]

-

Oregon State University. ¹³C NMR Chemical Shifts. [Link]

-

Semantic Scholar. Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N-functionalized alkyl 3,4-pyridinedicarboximides. [Link]

-

SpectraBase. Cyclopentanecarboxamide, N-benzyl-N-tetradecyl- Optional[¹³C NMR] - Chemical Shifts. [Link]

-

Abdel-Hakim, A. A., et al. (2025). Synthesis, characterization, DFT analysis, and molecular docking studies of carbothioamide Schiff base-phenanthroline ternary metal complexes: multi-targeted therapeutic agents against leukemia, and biomedical application. Medical Oncology, 42(8), 336. [Link]

-

ResearchGate. Synthesis and correlation analysis of spectral data of some (E)-2-benzylidenehydrazine carbothioamides. [Link]

-

Frontiers Publishing Partnerships. (2001). Mass spectrometric analysis of head-to-tail connected cyclic peptides. Acta Biochimica Polonica, 48(4), 1109-1112. [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

NIST WebBook. Cyclopentanone. [Link]

-

NIST WebBook. Cyclopentane. [Link]

-

NIST WebBook. Cyclopentanol. [Link]

In Silico Prediction of Cyclopentanecarbothioamide Targets: An In-Depth Technical Guide

Foreword: From Enigmatic Ligand to Actionable Hypothesis

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is fraught with challenges. Among the most critical early hurdles is the identification of its biological target(s). Cyclopentanecarbothioamide, a compound of synthetic interest, represents a common scenario: a molecule with potential, yet an unknown mechanism of action. This guide serves as a comprehensive technical manual for researchers, scientists, and drug development professionals, detailing a robust, multi-pronged in silico strategy to deconvolute the targets of such novel compounds. We will move beyond a mere listing of steps to explain the causal logic behind experimental choices, ensuring a self-validating and scientifically rigorous workflow.

Core Philosophy: A Triad of Computational Approaches for Target Deconvolution

To build a high-confidence set of predicted targets for Cyclopentanecarbothioamide, we will not rely on a single computational method. Instead, we will employ a synergistic triad of approaches: ligand-based, structure-based, and chemogenomic strategies.[1][2] This multi-faceted methodology is designed to overcome the inherent limitations of any single technique, with the convergence of findings from these orthogonal methods forming the bedrock of our predictive confidence.

The rationale is as follows:

-

Ligand-Based Methods: These approaches leverage the principle of "chemical similarity," assuming that molecules with similar structures or properties will interact with similar targets.[1] They are invaluable when structural information for the target is unavailable.

-

Structure-Based Methods: When the three-dimensional structure of a potential protein target is known, we can directly assess the physical and energetic complementarity of Cyclopentanecarbothioamide to its binding site.[3]

-

Chemogenomic Approaches: These methods operate on a grander scale, analyzing the relationships between chemical structures and the protein families they interact with, helping to place our predictions within a broader biological context.[4]

This integrated workflow is visualized below, outlining the progression from initial ligand analysis to a prioritized list of targets for experimental validation.

Figure 1: Integrated workflow for in silico target prediction.

Ligand-Based Target Prediction: Following the Trail of Chemical Analogs

Rationale and Causality

We begin with the most direct inquiry: what known bioactive molecules does Cyclopentanecarbothioamide resemble? This is the domain of ligand-based methods. Their strength lies in their independence from protein structural data, relying instead on large databases of compounds with known biological activities.[1]

Protocol 1: 2D and 3D Similarity Searching

This technique quantifies the structural similarity between our query molecule and a database of known ligands. High similarity to a compound with a known target suggests a shared mechanism of action.

Step-by-Step Methodology:

-

Ligand Preparation:

-

Generate the 2D structure of Cyclopentanecarbothioamide and convert it to a canonical SMILES string.

-

Generate a low-energy 3D conformation using a computational chemistry package (e.g., RDKit, Open Babel).

-

-

Database Selection: We will query multiple, diverse databases to ensure comprehensive coverage.

-

2D Similarity Search:

-

Using the SMILES string, perform a Tanimoto similarity search against ChEMBL and PubChem.

-

The Tanimoto coefficient, ranging from 0 (no similarity) to 1 (identical), is calculated based on molecular fingerprints.

-

Expert Insight: A Tanimoto threshold of ≥ 0.85 is a stringent but reliable starting point for identifying close analogs.

-

-

3D Similarity (Shape) Search:

-

Using the 3D conformation, perform a shape-based search (e.g., using ROCS or a similar tool).

-

This method can identify structurally diverse molecules that share a similar 3D shape, potentially fitting into the same binding pocket.

-

-

Hit Analysis:

-

Compile a list of the top hits from each search.

-

Critically evaluate the annotated targets of these hits, looking for recurring protein families or pathways.

-

Protocol 2: Pharmacophore Modeling and Virtual Screening

A pharmacophore is a 3D arrangement of essential molecular features responsible for a drug's biological activity.[7][8] This method moves beyond overall structure to identify key interaction points.[9][10]

Step-by-Step Methodology:

-

Pharmacophore Feature Identification:

-

Analyze the 3D structure of Cyclopentanecarbothioamide to identify key chemical features: hydrogen bond donors/acceptors, hydrophobic centroids, aromatic rings, and positive/negative ionizable centers.

-

-

Pharmacophore Query Generation:

-

Construct a 3D query based on the spatial arrangement of these features. This becomes our virtual "key."

-

-

Database Screening:

-

Screen a pre-computed 3D conformational database of known drugs (e.g., ZINC, DrugBank) against our pharmacophore query.[6]

-

The goal is to find molecules that can adopt a conformation matching our query's feature arrangement.

-

-

Hit Prioritization:

-

Rank the hits based on a "fit score," which quantifies how well they match the pharmacophore query.

-

Investigate the known targets of the highest-scoring hits.

-

Structure-Based Target Prediction: Reverse Docking

Rationale and Causality

Reverse docking flips the traditional drug discovery paradigm: instead of screening many compounds against one target, we screen our one compound against many potential targets.[11][12][13][14][15] This is a powerful structure-based technique for generating novel target hypotheses.[11]

Trustworthiness: The reliability of reverse docking is contingent on the quality of the protein structure database and the robustness of the docking algorithm's scoring function. To mitigate bias, we will use a curated, non-redundant set of human protein structures with well-defined binding pockets.

Sources

- 1. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. Computational/in silico methods in drug target and lead prediction [ouci.dntb.gov.ua]

- 3. mdpi.com [mdpi.com]

- 4. Chemogenomics - Wikipedia [en.wikipedia.org]

- 5. ChEMBL - ChEMBL [ebi.ac.uk]

- 6. neovarsity.org [neovarsity.org]

- 7. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 11. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]

- 12. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]

- 13. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Using reverse docking for target identification and its applications for drug discovery | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to Cyclopentanecarbothioamide as a Precursor in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclopentanecarbothioamide has emerged as a pivotal precursor in the field of organic synthesis, particularly in the construction of heterocyclic scaffolds of significant medicinal interest. The inherent structural and electronic properties of the cyclopentyl moiety, combined with the versatile reactivity of the thioamide functional group, render this molecule a valuable building block for the synthesis of novel therapeutic agents. This guide provides an in-depth exploration of the synthesis of cyclopentanecarbothioamide and its application in the preparation of biologically relevant thiazole and thiadiazole derivatives. Authored from the perspective of a Senior Application Scientist, this document elucidates the causal relationships behind experimental choices, offers detailed, field-tested protocols, and is grounded in authoritative scientific literature to ensure both accuracy and practical utility.

The Strategic Importance of the Cyclopentyl Moiety in Drug Design

The incorporation of a cyclopentyl group into a molecular architecture is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of a drug candidate. The cyclopentyl moiety can improve metabolic stability by blocking sites susceptible to enzymatic degradation, increase lipophilicity which can aid in cell membrane permeability, and provide a rigid conformational scaffold that can lead to more specific and potent interactions with biological targets.[1][2] Its three-dimensional structure allows for the exploration of chemical space in a way that linear or aromatic substituents cannot, often leading to improved binding affinity and selectivity.

When this advantageous carbocycle is attached to a thioamide functional group, the resulting precursor, cyclopentanecarbothioamide, becomes a powerful tool for introducing these desirable properties into a wide range of heterocyclic systems.

Synthesis of Cyclopentanecarbothioamide: A Foundational Protocol

The reliable synthesis of the precursor is the cornerstone of any successful synthetic campaign. Cyclopentanecarbothioamide can be efficiently prepared from the corresponding nitrile, cyclopentanecarbonitrile, through the addition of hydrogen sulfide.

Reaction Principle

The synthesis proceeds via the nucleophilic addition of a hydrosulfide species to the electrophilic carbon of the nitrile group. This reaction is typically catalyzed by a base, which enhances the nucleophilicity of the hydrogen sulfide.

Detailed Experimental Protocol

Materials:

-

Cyclopentanecarbonitrile

-

Hydrogen sulfide (gaseous)

-

Anion-exchange resin (e.g., Dowex 1X8, SH⁻ form) or a suitable basic catalyst (e.g., triethylamine, pyridine)

-

Methanol/Water or Ethanol/Water solvent mixture

-

Inert atmosphere (Nitrogen or Argon)

Procedure (Based on a general method for thioamide synthesis): [3]

-

To a solution of cyclopentanecarbonitrile (5 mmol) in a mixture of methanol and water (e.g., 3:2, 50 mL), add the anion-exchange resin (SH⁻ form, ca. 10 mL).

-

Under an inert atmosphere, gently bubble a slow stream of hydrogen sulfide gas through the stirred suspension at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until complete consumption of the starting nitrile.

-

Upon completion, filter the reaction mixture to remove the resin and wash the resin with the solvent mixture.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude cyclopentanecarbothioamide by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Causality of Experimental Choices:

-

Anion-Exchange Resin (SH⁻ form): This solid-supported catalyst provides a localized high concentration of the hydrosulfide nucleophile, facilitating the reaction under mild conditions and simplifying workup as it can be easily filtered off.[3]

-

Polar Protic Solvent Mixture: The use of alcohol/water mixtures aids in the solubility of both the nitrile and the hydrogen sulfide, promoting efficient reaction.[3]

-

Inert Atmosphere: This is crucial to prevent the oxidation of hydrogen sulfide and the thioamide product.

Application in Heterocyclic Synthesis I: The Hantzsch Synthesis of 4-Cyclopentylthiazoles

The Hantzsch thiazole synthesis is a classic and highly reliable method for the construction of the thiazole ring, a scaffold present in numerous FDA-approved drugs.[4][5][6][7] Cyclopentanecarbothioamide serves as the key sulfur-donating component in this reaction.

General Reaction Scheme & Mechanism

Cyclopentanecarbothioamide reacts with an α-haloketone in a condensation reaction to yield a 2-substituted-4-cyclopentylthiazole. The mechanism involves an initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Experimental Workflow for Hantzsch Thiazole Synthesis

Caption: General workflow for the synthesis of 4-cyclopentylthiazoles.

Detailed Experimental Protocol (Illustrative)

Materials:

-

Cyclopentanecarbothioamide

-

2-Bromoacetophenone (or other α-haloketones)

-

Ethanol

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve cyclopentanecarbothioamide (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol (10 mL).

-

Heat the reaction mixture at reflux and monitor the progress by TLC.

-

Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate and purify the crude product by column chromatography on silica gel to afford the 4-cyclopentyl-2-phenylthiazole.

Application in Heterocyclic Synthesis II: Oxidative Dimerization to 3,5-Dicyclopentyl-1,2,4-Thiadiazole

The oxidative dimerization of thioamides provides a direct route to symmetrically substituted 1,2,4-thiadiazoles, another important class of heterocycles with diverse biological activities.[8][9][10][11][12]

General Reaction Scheme & Mechanism

The reaction involves the oxidation of two molecules of cyclopentanecarbothioamide, which then couple and cyclize to form the 3,5-dicyclopentyl-1,2,4-thiadiazole. Various oxidizing agents can be employed, such as tert-butyl hydroperoxide (TBHP) or hypervalent iodine reagents.[8][10][11]

Logical Relationship in Oxidative Dimerization

Caption: Key steps in the oxidative dimerization of cyclopentanecarbothioamide.

Detailed Experimental Protocol (Illustrative)

Materials:

-

Cyclopentanecarbothioamide

-

tert-Butyl hydroperoxide (TBHP, 70% in water)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure (Based on a general method): [8]

-

To a stirred solution of cyclopentanecarbothioamide (1.0 mmol) in ethyl acetate (10 mL), add TBHP (1.5 equiv.).

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3,5-dicyclopentyl-1,2,4-thiadiazole.

Quantitative Data Summary

| Precursor | Reaction | Product | Typical Yield (%) |

| Cyclopentanecarbonitrile | Thionation with H₂S/Catalyst | Cyclopentanecarbothioamide | High |

| Cyclopentanecarbothioamide | Hantzsch Synthesis with α-Haloketone | 4-Cyclopentyl-2-substituted-thiazole | Good to Excellent |

| Cyclopentanecarbothioamide | Oxidative Dimerization with TBHP | 3,5-Dicyclopentyl-1,2,4-thiadiazole | Good |

Note: Specific yields are highly dependent on the substrate and reaction conditions.

Conclusion and Future Outlook

Cyclopentanecarbothioamide stands as a testament to the power of strategic precursor design in modern organic synthesis. Its facile preparation and versatile reactivity provide a reliable and efficient entry point to valuable cyclopentyl-substituted heterocyclic compounds. The methodologies outlined in this guide, grounded in established chemical principles, offer a robust framework for researchers in drug discovery and materials science to explore novel chemical entities. The continued development of innovative applications for this and related precursors will undoubtedly contribute to the advancement of medicinal chemistry and the creation of next-generation therapeutics.

References

-

Krutosíková, A., & Slovák, J. (2001). Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin. Synthetic Communications, 31(15), 2345-2351. [Link]

-

CP Lab Safety. Cyclopentanecarbothioamide, 98% Purity, C6H11NS, 1 gram. [Link]

-

Reddy, C. S., & Raghasudha, M. (2024). A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach. RSC Advances, 14(32), 22963-22971. [Link]

-

Kumar, R., & Singh, P. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Current Organic Chemistry, 27(21), 1825-1845. [Link]

-

Conti, M., & Minai, M. (2006). Cyclopentenone: a special moiety for anticancer drug design. Anti-cancer agents in medicinal chemistry, 6(5), 449-463. [Link]

-

Conti, M., & Minai, M. (2006). Cyclopentenone: A special moiety for anticancer drug design. ResearchGate. [Link]

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Organic Synthesis, 12(4), 475-499. [Link]

-

Al-Ghorbani, M., & Al-Farhan, K. (2018). Diversity in the Oxidative Dimerization Reaction of Dithiocarbamates 1 a Scheme 3 Proposed mechanism for oxidative dimerization of dithiocarbamates. ResearchGate. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. [Link]

-

Prakash, O., & Kumar, A. (2006). Hypervalent iodine in synthesis. 84. Facile synthesis of 3,5-disubstituted 1,2,4-thiadiazoles by oxidative dimerization of thioamides using polymer-supported iodobenzene diacetate. ResearchGate. [Link]

-

Potapov, V. A., & Musalov, M. V. (2019). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. Chemistry of Heterocyclic Compounds, 55(10), 1183-1198. [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

-

JETIR. (2019). THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. JETIR, 6(6). [Link]

-

Singh, P., & Kumar, R. (2014). IBX/TEAB-mediated oxidative dimerization of thioamides: synthesis of 3,5-disubstituted 1,2,4-thiadiazoles. ResearchGate. [Link]

-

Kumar, A., & Kumar, S. (2015). Simple and Convenient Method for the Synthesis of 3,5-disubstituted 1,2,4-Thiadiazoles via Oxidative Dimerization of Primary Thioamides. ResearchGate. [Link]

Sources

- 1. Cyclopentenone: a special moiety for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 7. jetir.org [jetir.org]

- 8. A chromatography-free one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides via thiolation and oxidative dimerization under solvent-free conditions: a greener approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Thermogravimetric Analysis of Cyclopentanecarbothioamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for conducting the thermogravimetric analysis (TGA) of Cyclopentanecarbothioamide. While direct TGA studies on this specific molecule are not prevalent in published literature, this document establishes a robust, field-proven methodology extrapolated from extensive data on thioamides, cyclic organic molecules, and active pharmaceutical ingredients.[1][2][3] As Senior Application Scientists, we emphasize not just the procedural steps but the underlying scientific rationale, ensuring that the described protocols are self-validating and yield high-integrity data. This guide covers the essential preparatory considerations, a detailed experimental protocol, advanced kinetic analysis of decomposition data, and a discussion of the probable thermal degradation pathways. The objective is to equip researchers with the necessary expertise to confidently assess the thermal stability, decomposition kinetics, and physicochemical properties of Cyclopentanecarbothioamide and structurally related compounds.

Introduction: The Significance of Thermal Analysis for Novel Thioamides

Cyclopentanecarbothioamide is a sulfur-containing organic molecule featuring a cyclopentane ring attached to a thioamide functional group (-C(S)NH₂). Thioamides are recognized as important structural motifs in medicinal chemistry, often serving as isosteres for amide bonds to enhance thermal and proteolytic stability or to modulate pharmacokinetic properties in drug candidates.[3][4] The thermal stability of such a compound is a critical parameter, influencing its shelf-life, storage conditions, formulation strategies, and safety profile.

Thermogravimetric analysis (TGA) is an essential technique in thermal analysis where the mass of a sample is monitored as a function of temperature or time while subjected to a controlled heating program and atmosphere.[5] For a compound like Cyclopentanecarbothioamide, TGA provides invaluable data on:

-

Thermal Stability: Determining the upper-temperature limit before degradation begins.

-

Decomposition Profile: Identifying whether the decomposition occurs in a single step or multiple stages.

-

Kinetic Parameters: Calculating the activation energy (Ea), pre-exponential factor (A), and reaction order (n) of the decomposition process, which are crucial for predicting stability under various conditions.[1][6][7]

-

Compositional Analysis: Quantifying residual solvents or identifying the purity of the sample.

This guide will walk through the process of obtaining and interpreting this data with scientific rigor.

Proposed TGA Experimental Protocol

This protocol is designed to generate precise and reproducible data. The choices outlined below are grounded in best practices for analyzing novel organic compounds of similar molecular weight and functionality.[2][8]

Instrument and Sample Preparation

-

Instrument: A calibrated, simultaneous TGA-DTA/DSC thermal analyzer is recommended. This allows for the concurrent measurement of mass loss (TGA), the rate of mass loss (DTG), and heat flow events (DTA/DSC).

-

Sample Mass: A small sample mass of 2-5 mg is optimal.[8]

-

Causality: Larger samples can cause thermal lag, where the actual sample temperature lags behind the programmed furnace temperature, leading to a shift of the decomposition curve to higher temperatures and inaccurate kinetic parameters.[8] A smaller mass minimizes these heat and mass transfer limitations.

-

-

Crucible: An open alumina (Al₂O₃) or platinum crucible should be used.

-

Causality: An open pan ensures that volatile decomposition products can escape freely, preventing pressure buildup that could alter the decomposition pathway. Alumina is inert and stable at high temperatures.

-

-

Sample Purity: The Cyclopentanecarbothioamide sample should be of high purity (≥99%). Any impurities or residual solvents from synthesis will manifest as additional mass loss steps, complicating the analysis.

TGA Run Parameters

The following parameters represent a robust starting point for analysis. It is highly recommended to perform runs at multiple heating rates to enable advanced, model-free kinetic analysis.[1]

| Parameter | Recommended Setting | Rationale & Justification |

| Atmosphere | Nitrogen (N₂) gas, high purity | An inert atmosphere prevents oxidative decomposition, isolating the thermal degradation process. This is crucial for understanding the intrinsic stability of the molecule. |

| Flow Rate | 30-50 mL/min | Ensures an inert environment is maintained and efficiently removes gaseous decomposition products from the sample area.[2] |

| Temperature Program | ||

| Isothermal Hold | 30°C for 5 min | Allows the furnace and sample to equilibrate before heating begins. |

| Heating Ramp | 25°C to 700°C | This range is typically sufficient to capture the full decomposition of most organic pharmaceutical compounds.[2] |

| Heating Rates (β) | 5, 10, and 20 K/min | Using multiple heating rates is essential for isoconversional (model-free) kinetic methods like Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS), which provide more reliable kinetic parameters.[1] |

Experimental Workflow Diagram

The logical flow of the TGA experiment is crucial for ensuring data integrity.

Caption: Experimental workflow from sample preparation to final data analysis.

Data Interpretation and Kinetic Analysis

Analyzing the TGA/DTG Curves

The output of the experiment will be a TGA curve (mass% vs. temperature) and its first derivative, the DTG curve (rate of mass loss vs. temperature).[5]

-

TGA Curve: A sharp drop in mass indicates a decomposition event. The temperature at which this begins is the onset temperature (T_onset), a key indicator of thermal stability. The decomposition may occur in one or more distinct steps.

-

DTG Curve: This curve presents peaks corresponding to the mass loss steps in the TGA curve. The temperature at the peak maximum (T_peak) is the point of the fastest decomposition rate for that step.

Based on the structure of Cyclopentanecarbothioamide, a multi-stage decomposition is plausible. The initial stage may involve the cleavage of the thioamide group, followed by the breakdown of the cyclopentane ring at higher temperatures.[9][10]

Non-Isothermal Kinetic Analysis

The goal of kinetic analysis is to determine the "kinetic triplet": Activation Energy (Ea) , Pre-exponential Factor (A) , and the Reaction Model f(α) .

These methods are highly recommended as they calculate Ea without assuming a specific reaction model.[1] They analyze data from multiple heating rates (β).

-

Flynn-Wall-Ozawa (FWO) & Kissinger-Akahira-Sunose (KAS): Both methods involve plotting ln(β) or ln(β/T²) against 1/T for a given degree of conversion (α). The slope of the resulting line is proportional to the activation energy. Performing this analysis at various conversions (e.g., α = 0.1 to 0.9) reveals how Ea changes as the reaction progresses.

After determining Ea with a model-free method, a model-fitting method like the Coats-Redfern method can be applied to data from a single heating rate to help determine the most probable reaction mechanism.[1][2][6] This method involves fitting the experimental data to various solid-state reaction models (e.g., first-order, diffusion, nucleation models).

The fundamental kinetic equation is: dα/dt = A * exp(-Ea / RT) * f(α)

Where:

-

α is the fractional conversion

-

t is time

-

A is the pre-exponential factor

-

Ea is the activation energy

-

R is the gas constant

-

T is the absolute temperature

-

f(α) is the reaction model

Predicted Decomposition Pathway

While the exact pathway requires analysis of evolved gases (e.g., via TGA-FTIR or TGA-MS), a chemically logical decomposition can be proposed. The C-S and C-N bonds in the thioamide group are likely points of initial thermal cleavage. The decomposition of the cyclopentane ring itself typically occurs at higher temperatures, potentially through ring-opening followed by fragmentation into smaller volatile hydrocarbons.[9][10]

Caption: A plausible two-stage thermal decomposition pathway for the molecule.

Conclusion and Best Practices

This guide outlines a comprehensive and scientifically-grounded approach for the thermogravimetric analysis of Cyclopentanecarbothioamide. The integrity of the results hinges on meticulous experimental execution and a multi-faceted approach to kinetic analysis.

Key Takeaways for Trustworthy Results:

-

Use Small Sample Sizes: Minimize thermal lag by using 2-5 mg of material.[8]

-

Employ Multiple Heating Rates: This is non-negotiable for reliable model-free kinetic analysis.[1]

-

Use an Inert Atmosphere: To study intrinsic thermal stability, eliminate oxidative side reactions by using a nitrogen or argon purge.

-

Correlate with Other Techniques: For definitive mechanism elucidation, couple the TGA to a mass spectrometer (MS) or Fourier-transform infrared spectrometer (FTIR) to identify the evolved gaseous products in real-time.

By adhering to these principles, researchers can generate high-quality, defensible data that will be instrumental in the development and characterization of Cyclopentanecarbothioamide and other novel pharmaceutical compounds.

References

- Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). National Institutes of Health (NIH).

- Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data. (n.d.). MDPI.

- Kinetic Analysis of High Resolution TGA Variable Heating Rate Data. (n.d.). TA Instruments.

- Kinetic Analysis of Thermogravimetric Data Collected from Bigger Samples. (2012). Chemical and Process Engineering.

- Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. (n.d.). PMC - NIH.

- (Thio)amidate Precursors to Metal Chalcogenides. (n.d.). University of Bath's research portal.

- CYCLOPENTANECARBOTHIOAMIDE Product Description. (n.d.). ChemicalBook.

- Thermal analysis curves of sulfur/organic copolymers. (2022). ResearchGate.

- Thermogravimetric analysis. (n.d.). Wikipedia.

- Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents. (n.d.). PMC - NIH.

- Thermal decomposition of cyclopentene. (1970). ResearchGate.

- Thioamides: Biosynthesis of Natural Compounds and Chemical Applications. (2020). PMC - NIH.

- Thermal Decomposition of 2-Cyclopentenone. (2024). PMC - NIH.

Sources

- 1. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thioamides in Medicinal Chemistry and as Small Molecule Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thioamides: Biosynthesis of Natural Compounds and Chemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 6. Advanced Fitting Method for the Kinetic Analysis of Thermogravimetric Data [mdpi.com]

- 7. tainstruments.com [tainstruments.com]

- 8. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of Cyclopentanecarbothioamide Synthesis

Introduction

Thioamides are a fascinating and versatile class of organosulfur compounds that serve as crucial isosteres of amides in medicinal chemistry and drug development.[1][2] The replacement of the amide carbonyl oxygen with a sulfur atom imparts significant changes to the molecule's physicochemical properties, including increased polarity, enhanced hydrogen bond donating capability, and altered metabolic stability.[2][3] These unique characteristics have led to the incorporation of the thioamide functional group into a range of therapeutic agents, including antibiotics and antithyroid drugs.[1] Furthermore, thioamides are invaluable synthetic intermediates for the construction of various sulfur-containing heterocycles like thiazoles.[4]

This technical guide provides an in-depth exploration of the primary reaction mechanisms for the synthesis of Cyclopentanecarbothioamide, a representative aliphatic thioamide. We will dissect the core synthetic strategies, moving beyond simple procedural lists to explain the underlying chemical principles and the causal logic behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of thioamide synthesis.

The two principal and most reliable pathways to Cyclopentanecarbothioamide are:

-

Thionation of Cyclopentanecarboxamide: The direct conversion of the amide's carbonyl group to a thiocarbonyl.

-

Sulfur Addition to Cyclopentanecarbonitrile: The nucleophilic addition of a sulfur source to the nitrile group.

We will examine the mechanisms, reagents, and experimental protocols for each of these transformative routes.

Part 1: Synthesis via Thionation of Cyclopentanecarboxamide

The most direct route to a thioamide is the thionation of its corresponding amide precursor. This involves the replacement of the carbonyl oxygen atom with a sulfur atom using a specialized thionating agent. The choice of reagent is critical and is dictated by factors such as substrate sensitivity, desired reaction conditions, and ease of byproduct removal. The two most prominent reagents for this transformation are Lawesson's Reagent and Phosphorus Pentasulfide (P₄S₁₀).

The Lawesson's Reagent Pathway: A Mild and Versatile Approach

Lawesson's Reagent (LR) is a mild, convenient, and highly effective thionating agent for a wide range of carbonyl compounds, including amides.[5] It often provides higher yields and requires less harsh conditions—lower temperatures and less excess reagent—compared to the more classical Phosphorus Pentasulfide.[5]

Causality & Mechanistic Insight